3,4-Methylenedioxy-2',4'-dimethoxychalcone
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Description
3,4-Methylenedioxy-2’,4’-dimethoxychalcone is a natural substance found in various plants, including Piper methysticum (kava), Glycyrrhiza glabra (licorice), and Artocarpus nobilis (breadfruit). It has a molecular formula of C18H16O5 and an average mass of 312.317 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Methylenedioxy-2’,4’-dimethoxychalcone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The exact 3D structure is not provided in the search results.Scientific Research Applications
Flavonoid Isolation and Structural Elucidation
3,4-Methylenedioxy-2',4'-dimethoxychalcone was isolated from the roots of Millettia erythrocalyx, a plant known for its medicinal properties. The structure of this compound, along with other flavonoids, was determined using spectroscopic data analysis. This highlights its potential role in phytochemical research and natural product chemistry (Sritularak & Likhitwitayawuid, 2006).
Antioxidant Properties
A study on the flowers of Coreopsis lanceolata revealed the isolation of new chalcones, including derivatives of this compound. These compounds showed promising in vitro antioxidative activity, suggesting potential applications in oxidative stress-related research and the development of antioxidant therapies (Shang et al., 2013).
Enzyme Induction and Anticancer Potential
Research on the constituents of Renealmia nicolaioides identified compounds that induced the activity of the phase II enzyme quinone reductase. This enzyme plays a crucial role in detoxification pathways and cancer prevention. Although this compound itself was not active in this context, the study sheds light on the chemical diversity and biological potential of related compounds (Gu et al., 2002).
Applications in Drug Synthesis
The compound has been implicated in the synthesis of various drugs and intermediates. For instance, its structural motifs are found in the synthesis of 3,4-methylenedioxyphenol, a significant antioxidant and drug intermediate (Yu, 2006).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-13-5-6-14(17(10-13)21-2)15(19)7-3-12-4-8-16-18(9-12)23-11-22-16/h3-10H,11H2,1-2H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLRMQKCIIQEY-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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